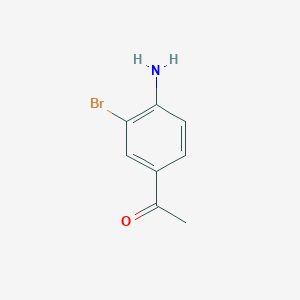

1-(4-Amino-3-bromo-phenyl)-ethanone

説明

Contextualization within Substituted Ethanone (B97240) Chemistry

Substituted ethanones, particularly those bearing amino groups, are a cornerstone of synthetic organic chemistry. A comprehensive 2020 review highlighted that 1-(4-substituted-aminophenyl) ethanones are crucial intermediates for the synthesis of a wide array of valuable heterocyclic systems. researchgate.net These include, but are not limited to, thiophenes, oxazoles, triazoles, pyrimidines, pyridines, and quinolines. researchgate.net

The introduction of a bromine atom ortho to the amino group, as seen in 1-(4-Amino-3-bromo-phenyl)-ethanone, adds a significant layer of synthetic potential. The bromine atom is a versatile functional group that can participate in a variety of coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at that position. This dual reactivity of the amino group and the bromo substituent makes this compound a more specialized and powerful tool compared to its non-brominated counterpart, 4-aminoacetophenone.

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The true value of this compound lies in its capacity to serve as a scaffold for the construction of more complex molecular architectures. The presence of the amino, bromo, and acetyl groups provides multiple reaction pathways for chemists to exploit.

For instance, the acetyl group can undergo condensation reactions to form chalcones, which are precursors to flavonoids and other biologically active compounds. The amino group can be diazotized and subjected to Sandmeyer reactions or can act as a nucleophile in the formation of amides, sulfonamides, and various heterocyclic rings like pyrazoles and triazoles. researchgate.netorganic-chemistry.org

The bromine atom, as mentioned, is an excellent handle for carbon-carbon and carbon-heteroatom bond formation. This allows for the late-stage introduction of various aryl, alkyl, or other functional groups, providing a modular approach to building libraries of related compounds. This strategic positioning of functional groups makes it an important intermediate in the synthesis of a variety of organic compounds.

Role in Targeted Molecule Design and Structure-Activity Relationship Studies

The design of new drugs and functional materials often relies on a deep understanding of structure-activity relationships (SAR). SAR studies involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity or material properties. The insights gained from these studies are crucial for optimizing the performance of the molecule.

This compound is an ideal starting material for such studies. The ability to selectively modify the molecule at its three functional sites allows for the systematic exploration of the chemical space around a core scaffold. For example, in the development of a new therapeutic agent, the bromine atom can be replaced with a variety of substituents using cross-coupling reactions to probe the effect of different groups on target binding. acs.org Similarly, the amino group can be acylated or alkylated to investigate the role of hydrogen bonding and steric bulk.

Research on other classes of compounds, such as 4(3H)-quinazolinones and benzophenones, has demonstrated that the nature and position of substituents on a phenyl ring, including halogens like bromine, can have a profound impact on biological activity. acs.orgacs.org Small, electron-withdrawing groups are often favored in certain contexts, and the ability to introduce these via a bromo-intermediate is a key synthetic strategy. acs.org The systematic modification of a lead compound, which can be derived from this compound, is a cornerstone of modern medicinal chemistry. nih.gov

Broad Research Utility in Medicinal Chemistry and Materials Science

The applications of this compound and its derivatives span multiple scientific disciplines, most notably medicinal chemistry and materials science.

In medicinal chemistry , this compound is a precursor for the synthesis of a wide range of heterocyclic compounds that form the core of many pharmaceuticals. researchgate.net The synthesis of pyrazolo[3,4-b]pyridines and other heterocyclic systems with potential antibacterial, antifungal, and antitumor activities often starts from similarly functionalized building blocks. nih.gov The bromo-substituent, in particular, has been shown to be a favorable feature in some classes of bioactive molecules. nih.gov

In materials science , the compound finds use in the synthesis of organic dyes and pigments. chemimpex.com The amino group is a common feature in chromophores, and its diazotization followed by coupling reactions is a classic method for producing azo dyes. plantarchives.orgjbiochemtech.com The extended conjugation possible through reactions at the bromo and acetyl positions can be used to tune the color and photophysical properties of the resulting materials. Research on disperse dyes has utilized similar bromo-substituted acetophenones to generate new colorants for synthetic fabrics. ekb.egekb.eg

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-amino-3-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMVJBACZFHISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363933 | |

| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56759-32-1 | |

| Record name | 1-(4-Amino-3-bromo-phenyl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Amino 3 Bromo Phenyl Ethanone and Its Derivatives

Strategies for Installing the Amino and Bromo Moieties

The introduction of amino and bromo groups onto the phenyl ring of acetophenone (B1666503) derivatives requires careful strategic planning to ensure correct regioselectivity. The directing effects of the substituents play a crucial role in the sequence of bromination and amination steps.

Bromination of Precursors and Amination Reactions

A common and direct approach to synthesizing 1-(4-Amino-3-bromo-phenyl)-ethanone involves the bromination of a suitable precursor, followed by the introduction of the amino group, or vice-versa.

One effective method starts with the bromination of p-aminoacetophenone. prepchem.com In a typical procedure, p-aminoacetophenone is treated with N-bromosuccinimide (NBS) in a solvent like toluene (B28343). prepchem.com This reaction selectively installs the bromine atom at the position ortho to the activating amino group, yielding 4-amino-3-bromoacetophenone directly. prepchem.com The reaction is typically carried out at a controlled temperature to prevent side reactions. prepchem.com

Alternatively, one can start from 3-bromoacetophenone. nih.gov However, the direct amination of 3-bromoacetophenone is less straightforward. The acetyl group is a meta-director, meaning direct nitration followed by reduction would lead to the amino group at the meta position relative to the bromo group, not the desired para position. Therefore, a more elaborate strategy is required when starting from 3-bromoacetophenone. libretexts.org

Another approach involves the Sandmeyer reaction, starting from 3-aminoacetophenone. This method can be used to produce 3-bromoacetophenone, which would then require further steps to introduce the amino group at the 4-position. orgsyn.org A different synthetic route starts with the bromination of p-acetotoluide, which is then hydrolyzed to 3-bromo-4-aminotoluene. orgsyn.org While this provides the desired substitution pattern on a toluene ring, subsequent modification of the methyl group to an acetyl group would be necessary.

A patent describes a method for the synthesis of aryl ring brominated acetophenone derivatives using non-toxic bromination reagents and water as a solvent, which is suitable for large-scale industrial production. google.com

Table 1: Comparison of Bromination Strategies

| Starting Material | Reagent | Product | Key Features |

| p-Aminoacetophenone prepchem.com | N-Bromosuccinimide (NBS) | 4-Amino-3-bromoacetophenone | Direct, selective bromination ortho to the amino group. |

| 3-Aminoacetophenone orgsyn.org | Sandmeyer Reaction | 3-Bromoacetophenone | Requires further steps for amination at the 4-position. |

| p-Acetotoluide orgsyn.org | Bromine | 3-Bromo-4-acetaminotoluene | Requires hydrolysis and subsequent oxidation of the methyl group. |

Palladium-Catalyzed Cross-Coupling for Amino Group Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. This methodology can be applied to the synthesis of this compound, typically by introducing the amino group onto a pre-functionalized bromo-fluoro-acetophenone derivative.

Research has shown that the palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone can be achieved with high selectivity. researchgate.net In this process, the carbon-bromine bond reacts preferentially over the carbon-fluorine bond, allowing for the selective introduction of an amine. researchgate.net The choice of palladium catalyst, ligand, and base is critical to the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. researchgate.net The use of weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be beneficial in preventing side reactions such as the enolization of the ketone. researchgate.net

This method offers a versatile route to a variety of N-substituted derivatives of this compound by simply changing the amine coupling partner.

Synthesis of α-Amino Ketones as Key Intermediates

The synthesis of α-amino ketones derived from this compound is a significant transformation, as these compounds are important building blocks for more complex molecules. A common strategy involves the α-bromination of the ketone followed by nucleophilic substitution with an amine.

The α-bromination of acetophenone derivatives can be achieved using various brominating agents. researchgate.net While elemental bromine in hydrobromic acid is a classic method, it poses environmental and handling challenges. shodhsagar.com N-bromosuccinimide (NBS) offers a safer and more convenient alternative. shodhsagar.com The reaction of an acetophenone with NBS, often catalyzed by an acid like p-toluenesulfonic acid (p-TsOH), can efficiently produce the corresponding α-bromoacetophenone. shodhsagar.com

Once the α-bromo ketone is formed, it can readily react with a variety of primary or secondary amines to yield the desired α-amino ketone. This two-step sequence provides a flexible method for the synthesis of a wide range of α-amino ketone derivatives.

Microwave-Assisted Synthetic Approaches in Ethanone (B97240) Chemistry

Microwave-assisted organic synthesis has gained significant traction as a technique to accelerate reaction rates, improve yields, and enhance product purity. While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the principles of microwave heating can be applied to several steps in its synthesis.

For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are known to be significantly accelerated under microwave irradiation. This can lead to shorter reaction times and potentially lower catalyst loadings. Similarly, nucleophilic aromatic substitution reactions and the formation of α-amino ketones could also benefit from microwave heating, reducing reaction times from hours to minutes.

Stereoselective and Asymmetric Synthesis Considerations

The synthesis of chiral derivatives of this compound is of great interest, particularly for applications in medicinal chemistry. This requires the use of stereoselective or asymmetric synthetic methods.

One key area for introducing chirality is through the asymmetric reduction of the ketone functionality to a secondary alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Another point of stereochemical control is at the α-carbon. The synthesis of enantiomerically enriched α-amino ketones can be accomplished through various methods, including the use of chiral auxiliaries, chiral phase-transfer catalysts, or organocatalytic asymmetric amination of the ketone.

Furthermore, reductive amination of the ketone can also be performed asymmetrically. Ruthenium complexes, for example, have been used to catalyze the reductive amination of acetophenone, and the use of chiral ligands with such metal catalysts can induce enantioselectivity in the formation of the corresponding α-phenylethylamine derivatives. sioc-journal.cn

Elucidation of Molecular Structure Through Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 1-(4-Amino-3-bromo-phenyl)-ethanone. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl protons of the acetyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring (the amino, bromo, and acetyl groups).

Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically δ 6.0-8.0 ppm). Their specific chemical shifts and coupling patterns (multiplicity) are dictated by their positions relative to the substituents. For this compound, one would expect a doublet for the proton at C6 (ortho to the acetyl group), a doublet of doublets for the proton at C5 (between the amino and bromo groups), and a doublet for the proton at C2 (ortho to the acetyl group and meta to the bromo group).

Amino Protons (-NH₂): The protons of the primary amine group will likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.

Methyl Protons (-CH₃): The three equivalent protons of the methyl group in the acetyl moiety will give rise to a sharp singlet, typically in the upfield region of the aromatic spectrum (around δ 2.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon (C=O): The carbon of the ketone's carbonyl group is characteristically found far downfield (δ > 190 ppm) due to its deshielded nature. researchgate.net

Aromatic Carbons: The six carbons of the benzene ring will produce signals in the aromatic region (δ 110-150 ppm). The carbon atoms directly attached to substituents (ipso-carbons) will have their chemical shifts significantly influenced. For instance, the carbon attached to the bromine atom (C3) will be shifted due to the halogen's electronegativity and heavy atom effect, while the carbon attached to the amino group (C4) will be shifted upfield due to the amine's electron-donating nature.

Methyl Carbon (-CH₃): The methyl carbon will appear at the most upfield region of the spectrum (typically δ 20-30 ppm). researchgate.net

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic | ~7.8 | d | H-2 |

| Aromatic | ~6.8 | d | H-5 |

| Aromatic | ~7.5 | dd | H-6 |

| Amino | Variable | br s | -NH₂ |

| Methyl | ~2.5 | s | -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl | ~198 | C=O |

| Aromatic | ~130 | C-1 |

| Aromatic | ~132 | C-2 |

| Aromatic | ~110 | C-3 (C-Br) |

| Aromatic | ~150 | C-4 (C-NH₂) |

| Aromatic | ~118 | C-5 |

| Aromatic | ~135 | C-6 |

| Methyl | ~27 | -CH₃ |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is employed. researchgate.netyoutube.com These techniques correlate signals from different nuclei, providing a more detailed structural picture.

The COSY experiment is a homonuclear correlation technique that identifies protons that are coupled to each other, typically those on adjacent carbon atoms (vicinal coupling). researchgate.net In the COSY spectrum of this compound, cross-peaks would be expected between the signals of adjacent aromatic protons, confirming their connectivity around the ring. For example, a cross-peak would appear between the signals for H-5 and H-6, and between H-5 and the proton at C-2 if there is a discernible four-bond coupling.

HSQC and HMBC are heteronuclear correlation experiments that map the correlations between protons and carbons. researchgate.net

HSQC: This experiment reveals one-bond correlations between protons and the carbon atoms to which they are directly attached. For this compound, the HSQC spectrum would show cross-peaks connecting the signal of each aromatic proton to its corresponding aromatic carbon and the methyl proton signal to the methyl carbon signal. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC: The HMBC experiment detects longer-range correlations, typically over two or three bonds (²J and ³J couplings). This is particularly useful for identifying connectivity around quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the ipso-carbons of the aromatic ring. For instance, the methyl protons would show an HMBC correlation to the carbonyl carbon, and the aromatic protons would show correlations to neighboring carbons and the carbonyl carbon, which helps in piecing together the entire molecular framework.

NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. researchgate.net This provides crucial information about the three-dimensional structure and conformation of the molecule. In this compound, NOESY could reveal spatial proximities between the methyl protons and the aromatic proton at C-2, as well as between the amino protons and the aromatic proton at C-5.

While solution-state NMR provides information on molecules in a dissolved state, solid-state NMR (ssNMR) can be used to study the compound in its crystalline or amorphous solid form. researchgate.net For this compound, ssNMR could provide insights into:

Polymorphism: Different crystalline forms of the same compound can be distinguished by ssNMR.

Conformation in the Solid State: The conformation of the molecule in the solid state, which can be influenced by crystal packing forces, can be determined. This can be compared with the solution-state conformation and with data from X-ray diffraction.

Intermolecular Interactions: ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the amino group, in the solid state.

While specific solid-state NMR data for this compound is not available in the searched literature, studies on the isomer 2'-Amino-5'-bromoacetophenone have utilized X-ray crystallography to determine its solid-state conformation, which could be a valuable reference for future ssNMR studies on the target compound. researchgate.netresearchgate.net

Multinuclear NMR for Heteroatom Analysis (e.g., ¹⁵N, ¹⁹F)

While standard ¹H and ¹³C NMR are foundational for determining the proton and carbon framework, multinuclear NMR techniques, such as ¹⁵N NMR, offer direct insight into the electronic environment of the nitrogen atom in the amino group.

¹⁵N NMR Spectroscopy

Direct detection of the ¹⁵N nucleus, although less sensitive than proton NMR, provides valuable information. The chemical shift of the nitrogen in the primary amino group of this compound is influenced by the electronic effects of the substituted benzene ring. The electron-donating nature of the amino group and the electron-withdrawing effects of the bromine atom and the acetyl group create a specific electronic environment around the nitrogen atom.

In a hypothetical ¹⁵N NMR spectrum, the signal for the amino group would appear at a characteristic chemical shift. This shift value would be sensitive to the solvent used and the concentration of the sample due to hydrogen bonding effects. Detailed experimental data for the ¹⁵N NMR chemical shift of this compound is not widely available in published literature.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of different functional groups. For this compound, the key functional groups are the amino group (NH₂), the carbonyl group (C=O) of the ketone, and the substituted benzene ring.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3400 - 3200 |

| Amino (N-H) | Scissoring | 1650 - 1580 |

| Carbonyl (C=O) | Stretching | 1680 - 1660 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1340 - 1250 |

| C-Br | Stretching | 680 - 515 |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional information about the aromatic ring and the C-Br bond.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. SERS could be employed to obtain a much stronger and more detailed vibrational spectrum of this compound, even from very small sample quantities. Specific experimental Raman or SERS data for this compound are not currently available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₈BrNO), the expected exact mass can be calculated.

Calculated Exact Mass for this compound

| Isotope | Atomic Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ⁷⁹Br | 78.918337 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| Monoisotopic Mass (C₈H₈⁷⁹BrNO) | 212.98946 |

An experimental HRMS measurement would be expected to yield a mass value very close to this calculated monoisotopic mass, confirming the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the parent ion) is selected and then fragmented to produce a series of daughter ions. The fragmentation pattern provides valuable information about the structure of the parent ion.

While detailed experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be proposed based on the structure of the molecule. The most likely fragmentation would involve the loss of a methyl group (CH₃) from the acetyl moiety, or the loss of the entire acetyl group (CH₃CO).

Plausible Fragmentation Pathways for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 213/215 | 198/200 | CH₃ |

| 213/215 | 171/173 | CH₃CO |

The presence of bromine would result in a characteristic isotopic pattern for the parent ion and any bromine-containing fragment ions, with two peaks of roughly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Ionization Techniques (e.g., Electrospray Ionization, Fast Atom Bombardment)

No specific studies detailing the mass spectrometric fragmentation of this compound using soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) were found. In a typical ESI-MS analysis, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ peak. Given its molecular formula, C₈H₈BrNO, the exact mass of this ion would be a key data point for confirmation. Fragmentation patterns would likely involve the loss of the acetyl group or other characteristic cleavages, but without experimental data, this remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed studies on the electronic transitions of this compound are not available in the reviewed literature. A UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* and n→π* transitions. The presence of the benzene ring, amino group, bromo substituent, and acetyl group would influence the position and intensity of these bands. The amino group (an auxochrome) and the carbonyl group (a chromophore) would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, but specific λmax values and molar absorptivity coefficients are not documented.

X-ray Diffraction (XRD) for Solid-State Structure and Intermolecular Interactions

A crystal structure for this compound has not been deposited in public crystallographic databases. Therefore, precise data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the amino group or halogen bonding involving the bromine atom) are not available. X-ray diffraction analysis would be essential to definitively determine these structural features.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

There is no indication in the available literature that this compound has been studied in a radical form. Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to species with unpaired electrons. As this compound is a stable, closed-shell molecule, it would not produce an EPR signal. Studies involving the generation of a radical ion from this molecule would be necessary to apply this technique, and no such research has been published.

Due to the absence of specific research data for this compound in the requested analytical areas, the creation of detailed data tables and an in-depth discussion of research findings is not possible at this time.

Reactivity Profiles and Derivatization Chemistry

Electrophilic Aromatic Substitution Reactions

The amino group in 1-(4-Amino-3-bromo-phenyl)-ethanone is a potent activating group, directing electrophiles to the ortho and para positions. However, since the para position is already occupied by the acetyl group, electrophilic substitution is anticipated to occur at the positions ortho to the amino group. One of these positions is already substituted with a bromine atom. Further electrophilic substitution, such as nitration or halogenation, would likely be directed to the remaining open ortho position (C5) and the other ortho position (C3), which is already brominated. For instance, bromination of p-aminoacetophenone with bromine in acetic acid can lead to dibromoaniline derivatives. researchgate.net

Transformations of the Carbonyl and Amino Functional Groups

The presence of both a carbonyl and an amino group opens up a vast landscape of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions can be broadly categorized into oxidation and reduction processes, as well as condensation reactions.

The carbonyl group of this compound can be readily reduced to a secondary alcohol. For example, the reduction of 4-amino-3-nitro-acetophenone with sodium borohydride (B1222165) yields the corresponding ethanol (B145695) derivative. researchgate.net This transformation introduces a new stereocenter and provides a handle for further functionalization. Conversely, while the acetyl group is already in a relatively oxidized state, the amino group can be a site for oxidation, although this is less commonly explored due to the potential for complex product mixtures.

The selective reduction of the nitro group in a related compound, 4-amino-3-nitro-acetophenone, to a second amino group using reagents like sodium sulfide (B99878) has been reported, leading to the formation of a diaminostyrene derivative after subsequent dehydration. researchgate.net This highlights the potential for selective reduction in the presence of multiple reducible functional groups.

| Reaction Type | Reagent | Product | Reference |

| Carbonyl Reduction | Sodium Borohydride | 1-(4-Amino-3-bromo-phenyl)-ethanol | researchgate.net |

| Nitro Group Reduction | Sodium Sulphide | 1-(3,4-Diaminophenyl)-ethanone derivative | researchgate.net |

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. wikipedia.orgnih.govyoutube.com These reactions involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. youtube.com The resulting Schiff bases are versatile intermediates themselves, capable of participating in various cycloaddition and rearrangement reactions. wikipedia.org For example, the reaction of 4-aminoacetophenone with different aromatic aldehydes can lead to the formation of chalcone (B49325) derivatives after a Claisen-Schmidt condensation. researchgate.net

Furthermore, the amino group can react with other electrophilic partners. For instance, acylation with acetyl chloride or acetic anhydride (B1165640) can protect the amino group or introduce a new functional handle. researchgate.net

| Reactant | Reaction Type | Product | Reference |

| Aromatic Aldehyde | Condensation (Schiff Base Formation) | N-Benzylidene-4-amino-3-bromoacetophenone | researchgate.net |

| Acetyl Chloride | Acylation | N-(4-acetyl-2-bromophenyl)acetamide | researchgate.net |

| Thiourea | Condensation | Thiazole derivative | researchgate.net |

Synthesis of Heterocyclic Scaffolds and Complex Organic Architectures

The strategic placement of functional groups in this compound makes it an invaluable precursor for the synthesis of various heterocyclic compounds. The amino and acetyl groups can participate in cyclization reactions to form five- and six-membered rings, often in a one-pot fashion.

While direct synthesis of cinnolines from this compound is not explicitly detailed in the provided context, the general strategies for cinnoline (B1195905) synthesis often involve the diazotization of an ortho-substituted aniline (B41778) derivative followed by intramolecular cyclization. researchgate.net The amino group of this compound can be diazotized to form a diazonium salt. Subsequent intramolecular cyclization, potentially involving the acetyl group or a derivative thereof, could theoretically lead to a cinnoline scaffold. The presence of the bromine atom could further influence the cyclization process and provide a handle for subsequent cross-coupling reactions.

The acetyl and amino groups of this compound are key functionalities for the construction of pyrazole (B372694) and pyrimidine (B1678525) rings.

Pyrazoles: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. researchgate.net The acetyl group of this compound can serve as one of the carbonyl components in such reactions. For instance, condensation with a hydrazine can lead to a pyrazoline, which can then be oxidized to a pyrazole. researchgate.net

Pyrimidines: The synthesis of pyrimidines can be achieved through the reaction of a β-dicarbonyl compound with an amidine or urea (B33335) derivative. clockss.org The acetyl group of this compound, after appropriate modification to introduce a second carbonyl or a related functional group at the β-position, can be a precursor for pyrimidine ring formation. clockss.org Additionally, the amino group can be a building block in pyrimidine synthesis. For example, 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine has been synthesized from 4-amino-1H-pyrazolo[3,4-d]pyrimidine via a bromination reaction. google.com This highlights the utility of the amino-bromo-phenyl motif in constructing fused heterocyclic systems. Pyrazolo[3,4-d]pyrimidine derivatives are known for their biological activities. nih.gov

| Heterocycle | General Synthetic Strategy | Role of this compound | References |

| Pyrazole | Reaction of a 1,3-dicarbonyl equivalent with hydrazine | The acetyl group acts as a carbonyl component. | researchgate.net |

| Pyrimidine | Reaction of a β-dicarbonyl compound with an amidine/urea | The acetyl and amino groups serve as building blocks for the ring system. | clockss.orggoogle.com |

Cyclization Reactions to Thiadiazoles and Imidazo-thiadiazoles

The synthesis of thiadiazole and imidazo-thiadiazole derivatives often involves the reaction of a compound containing an amino group with a source of sulfur and carbon. In the context of this compound, the amino group can react with reagents like thiosemicarbazide (B42300) to initiate the formation of a thiadiazole ring. nih.gov For instance, the reaction of an aminophenyl ketone with thiosemicarbazide can lead to the formation of an intermediate which upon cyclization, often acid-catalyzed, yields a substituted aminothiadiazole.

Furthermore, the resulting thiadiazole can be further elaborated to form fused heterocyclic systems like imidazo[2,1-b] organic-chemistry.orgresearchgate.netnih.govthiadiazoles. This is typically achieved by reacting a 2-amino-1,3,4-thiadiazole (B1665364) intermediate with an α-haloketone. researchgate.netnih.gov In a common synthetic route, the 2-amino-1,3,4-thiadiazole, which can be derived from the starting aminophenyl ketone, is reacted with a phenacyl bromide derivative. researchgate.netmdpi.comjcdronline.org This reaction proceeds through the formation of an iminothiadiazole intermediate, which then undergoes dehydrative cyclization to yield the fused imidazo[2,1-b] organic-chemistry.orgresearchgate.netnih.govthiadiazole ring system. mdpi.com The general applicability of this reaction allows for the synthesis of a wide array of substituted imidazo[2,1-b] organic-chemistry.orgresearchgate.netnih.govthiadiazoles with diverse functionalities. nih.gov

Table 1: Examples of Reagents for Thiadiazole and Imidazo-thiadiazole Synthesis

| Starting Material | Reagent(s) | Product Type |

| This compound | Thiosemicarbazide, Acid catalyst | Aminothiadiazole derivative |

| 2-Amino-5-substituted-1,3,4-thiadiazole | α-Haloketone (e.g., phenacyl bromide) | Imidazo[2,1-b] organic-chemistry.orgresearchgate.netnih.govthiadiazole |

Derivatives for Pyrroles, Oxazoles, and Triazoles

The versatile reactivity of this compound also extends to the synthesis of other important five-membered heterocycles such as pyrroles, oxazoles, and triazoles.

Pyrroles: The synthesis of pyrroles from this compound can be achieved through various methods. One classical approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org While the starting material itself is not a 1,4-dicarbonyl, it can be converted to a suitable precursor. Alternatively, modern synthetic methods, such as copper-catalyzed tandem reactions, can be employed to construct the pyrrole (B145914) ring. organic-chemistry.org

Oxazoles: The formation of oxazoles typically involves the reaction of an α-haloketone with an amide. In the case of this compound, the acetyl group can be halogenated at the α-position to yield an α-haloketone derivative. This intermediate can then be reacted with an amide to form the oxazole (B20620) ring. organic-chemistry.org Another approach involves the reaction of the aminophenyl ketone with a carboxylic acid under oxidative conditions to form the C-O bond of the oxazole ring. organic-chemistry.org

Triazoles: The synthesis of triazoles, particularly 1,2,3-triazoles and 1,2,4-triazoles, can be accomplished through several synthetic routes. nih.govfrontiersin.org The Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne is a prominent method for synthesizing 1,2,3-triazoles. nih.gov To utilize this compound in this reaction, either the amino group can be converted to an azide, or the acetyl group can be modified to introduce an alkyne functionality. The synthesis of 1,2,4-triazoles often involves the cyclization of thiosemicarbazide derivatives or the reaction of hydrazones with various reagents. nih.govraco.catresearchgate.net For example, a common route involves the reaction of a carboxylic acid with thiosemicarbazide to form a key intermediate that can be cyclized to a 1,2,4-triazole (B32235). raco.cat

Table 2: General Strategies for Pyrrole, Oxazole, and Triazole Synthesis

| Heterocycle | Key Intermediate from this compound | Common Reaction Type |

| Pyrrole | 1,4-Dicarbonyl precursor or suitable derivative | Paal-Knorr synthesis, Copper-catalyzed reactions |

| Oxazole | α-Haloketone derivative | Condensation with amides |

| 1,2,3-Triazole | Azide or alkyne derivative | Huisgen 1,3-dipolar cycloaddition |

| 1,2,4-Triazole | Thiosemicarbazide or hydrazone derivative | Cyclization reactions |

Reactions Involving the Bromine Moiety for Further Functionalization

The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions. This allows for the synthesis of more complex molecules with tailored electronic and steric properties.

Commonly employed cross-coupling reactions include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions, typically catalyzed by palladium or copper complexes, enable the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. For instance, a Suzuki coupling would allow for the introduction of a new aryl or vinyl group, while a Sonogashira coupling would introduce an alkyne moiety. The Buchwald-Hartwig amination provides a direct route to introduce new nitrogen-based functionalities.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. The electronic nature of the this compound, influenced by the electron-donating amino group and the electron-withdrawing acetyl group, can affect the reactivity of the C-Br bond in these coupling reactions.

Stereochemical Control in Derivatization

While the core structure of this compound is achiral, the introduction of chiral centers during its derivatization is a critical aspect for applications in medicinal chemistry and materials science. Stereochemical control can be achieved through several strategies.

One approach involves the use of chiral catalysts in reactions that create a new stereocenter. For example, in the reduction of the ketone group to a secondary alcohol, the use of a chiral reducing agent or a chiral catalyst can lead to the formation of one enantiomer in excess. Similarly, in cross-coupling reactions that form a new chiral center, the use of chiral ligands on the metal catalyst can induce stereoselectivity.

Another strategy is to react the this compound derivative with a chiral auxiliary. The auxiliary can direct subsequent reactions to occur stereoselectively, and can then be removed to yield the desired enantiomerically enriched product.

Furthermore, if the derivatization process involves the creation of diastereomers, these can often be separated using standard chromatographic or crystallization techniques. The ability to control the stereochemistry of the final products significantly enhances the value of this compound as a versatile building block in asymmetric synthesis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries and electronic properties. For aromatic compounds like 1-(4-Amino-3-bromo-phenyl)-ethanone, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can predict structural parameters with high accuracy. researchgate.net

While specific DFT studies for this compound are not extensively published, research on analogous structures provides a clear indication of the expected findings. For instance, DFT studies on related bromo-phenyl derivatives precisely calculate bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com These calculations confirm that the optimized molecular structure is consistent with experimental data from X-ray crystallography where available. researchgate.net The planarity of the phenyl ring and the orientation of the amino and ethanone (B97240) groups are key parameters determined through these geometric optimizations.

Table 1: Representative Geometric Parameters from DFT Calculations for Analogous Phenyl Compounds

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | - |

| C-N | ~1.38 | - |

| C-Br | ~1.90 | - |

| C=O | ~1.23 | - |

| C-C-C (ring) | ~120 | ~120 |

| C-N-H | - | ~112 - 120 |

| O=C-C | - | ~120 |

Note: This table presents typical values for similar compounds as direct data for this compound is not widely published. The values are derived from computational studies on related structures.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aminophenyl ring, which is electron-rich due to the electron-donating amino group. The LUMO is likely centered around the acetyl group and the phenyl ring. A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer (ICT) from the amino group to the acetyl moiety. nih.gov Studies on similar molecules confirm that such ICT is a key feature, influencing the molecule's electronic and optical properties. nih.gov

Table 2: Predicted FMO Properties for a Structurally Related Aminobenzophenone Derivative

| Property | Energy (eV) |

| HOMO Energy | -6.05 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.07 |

Note: Data is based on a representative aminobenzophenone derivative to illustrate the expected values. The actual values for this compound may vary.

Theoretical calculations are highly effective in predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. DFT methods can compute the vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

Calculated vibrational frequencies for related molecules show excellent agreement with experimental spectra after applying a scaling factor to account for anharmonicity and basis set limitations. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted to help assign experimental signals. nih.gov These predictions are invaluable for confirming the identity and purity of this compound in a laboratory setting.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and stability, particularly when interacting with biological macromolecules. rsc.org An MD simulation of a ligand-protein complex, for instance, involves placing the docked structure in a simulated physiological environment (a box of water molecules at a specific temperature and pressure) and analyzing its movement over nanoseconds. rsc.org

For a molecule like this compound, MD simulations would be crucial to assess the stability of its binding within a target protein's active site. Key metrics like the root-mean-square deviation (RMSD) are monitored; a low and stable RMSD value (e.g., < 3 Å) for the ligand over the simulation time indicates a stable binding pose. rsc.orgresearchgate.net Such simulations reveal whether the initial interactions predicted by docking are maintained over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized molecules.

In a typical QSAR study involving derivatives of this compound, various molecular descriptors would be calculated. These descriptors quantify physicochemical properties such as hydrophobicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices. nih.gov A statistical method, such as multiple linear regression or machine learning, is then used to generate an equation that links a selection of these descriptors to the observed activity (e.g., enzyme inhibition). nih.govresearchgate.net The resulting model can guide the design of more potent analogues by indicating which properties are most important for activity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. rsc.org This method is instrumental in virtual screening and for understanding the molecular basis of a ligand's activity.

In a docking study, this compound would be placed into the binding site of a target protein. The algorithm then samples numerous positions and conformations of the ligand, scoring them based on a force field that estimates the binding affinity (e.g., Glide score in kcal/mol). rsc.org The results identify the most likely binding pose and highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), with specific amino acid residues in the active site. researchgate.net These studies are foundational for structure-based drug design, allowing for the targeted modification of the ligand to enhance binding affinity and selectivity.

Theoretical Studies on Reaction Mechanisms and Pathways

While specific theoretical studies exclusively focused on this compound are not extensively available in the public domain, computational chemistry provides valuable insights into the reaction mechanisms of closely related substituted acetophenones. Density Functional Theory (DFT) calculations and other computational methods have been instrumental in elucidating the intricacies of various reaction pathways, including nucleophilic substitution and cross-coupling reactions. These theoretical investigations help in predicting reaction outcomes, understanding substituent effects, and designing synthetic routes.

Nucleophilic Substitution Reactions at the α-Carbon

The presence of the ethanone moiety in this compound makes the α-carbon susceptible to nucleophilic attack, especially if a halogen were present at that position (forming an α-haloacetophenone derivative). Theoretical studies on α-bromoacetophenones have revealed a competition between several reaction pathways.

Computational studies on the reaction of α-bromoacetophenones with nucleophiles, such as hydroxide (B78521) ions, have shown the existence of multiple potential pathways: direct SN2 substitution, carbonyl addition, and proton abstraction. acs.orgnih.gov DFT calculations have been employed to map the potential energy surfaces for these reactions. acs.org

For instance, studies on PhCOCH2Br with OH- have identified a transition state that can lead to either direct substitution or carbonyl addition. acs.org The preferred pathway is highly dependent on the nature of the substituents on the phenyl ring. acs.org Electron-donating groups tend to favor the SN2 pathway, while electron-withdrawing groups make carbonyl addition more favorable. acs.orgup.ac.za In the case of this compound, the amino group is strongly electron-donating, which would suggest a preference for the SN2 mechanism in its α-halogenated derivatives.

Trajectory calculations starting from the transition state have shown that for some substrates, a single transition state can lead to both substitution and addition products, a phenomenon known as path bifurcation. acs.org

Table 1: Calculated Reaction Pathways for α-Bromoacetophenones with Nucleophiles (Illustrative Data based on related compounds)

| Reactant (XC6H4COCH2Br) | Nucleophile | Dominant Pathway | Computational Method |

| X = H | OH- | SN2 / Carbonyl Addition | DFT acs.org |

| X = p-NO2 (Electron-withdrawing) | OH- | Carbonyl Addition | DFT acs.org |

| X = p-NH2 (Electron-donating) | OH- | SN2 (Predicted) | DFT acs.orgup.ac.za |

| PhCOCH2Br | Azole derivatives | SN2 | DFT researchgate.net |

This table is illustrative and based on findings for analogous compounds. Specific calculations for this compound derivatives are needed for precise predictions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Theoretical studies, primarily using DFT, have been crucial in understanding the complex catalytic cycle of these reactions. nih.govlibretexts.org

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl halide.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst.

DFT calculations have been used to investigate the energetics of each step, the structure of intermediates and transition states, and the role of the base and ligands. nih.gov For reactions involving bromoacetophenones, the electron-withdrawing nature of the acetyl group can influence the rate of oxidative addition.

Table 2: Key Steps in the Suzuki-Miyaura Coupling and their Theoretical Investigation

| Step | Description | Key Theoretical Insights from Studies on Aryl Halides |

| Oxidative Addition | Pd(0) inserts into the Ar-Br bond. | The energy barrier for this step is influenced by the electronic nature of the aryl halide. nih.gov |

| Transmetalation | Transfer of the aryl group from the boronic acid to the Pd(II) complex. | The base plays a crucial role in activating the boronic acid. The structure of the pre-transmetalation intermediate has been a subject of detailed computational analysis. nih.govlibretexts.org |

| Reductive Elimination | The two aryl groups couple, and the product is released from the Pd center. | This step is generally facile and irreversible, leading to the formation of the C-C bond. libretexts.org |

This table outlines the general mechanistic steps and insights from theoretical studies on related aryl halides.

Electrophilic Aromatic Substitution

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution by the powerful electron-donating amino group and deactivated by the electron-withdrawing acetyl group and the weakly deactivating bromo group. lkouniv.ac.indalalinstitute.com The amino group is an ortho-, para-director, while the acetyl group is a meta-director. The bromo group is also an ortho-, para-director.

Theoretical calculations can predict the most likely sites for electrophilic attack by analyzing the electron density at different positions on the ring and the stability of the resulting Wheland intermediates (arenium ions). dalalinstitute.comresearchgate.net For this compound, the positions ortho and para to the activating amino group are the most electron-rich. The position ortho to the amino group and meta to the bromo group (C5) is sterically less hindered and electronically activated, making it a likely site for further substitution.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position on the Ring | Directing Effect of Substituents | Predicted Reactivity towards Electrophiles |

| C2 | Ortho to -NH2, Meta to -COCH3, Ortho to -Br | Activated by -NH2, Deactivated by -COCH3 and -Br. Sterically hindered. |

| C5 | Para to -COCH3, Meta to -NH2, Meta to -Br | Deactivated by -COCH3. Activated by -NH2 (meta). |

| C6 | Ortho to -NH2, Meta to -COCH3 | Activated by -NH2, Deactivated by -COCH3. |

This table provides a qualitative prediction based on established principles of electrophilic aromatic substitution.

Applications in Medicinal Chemistry and Biological Activity Studies

Design and Synthesis of Biologically Active Derivatives

The 1-(4-amino-3-bromo-phenyl)-ethanone core is a versatile building block for creating a diverse range of heterocyclic and Schiff base derivatives. The presence of the amino and acetyl groups allows for a variety of chemical transformations to generate more complex molecules with potential therapeutic value.

One common strategy involves the reaction of the amino group with various aldehydes and other reagents to form larger, more complex structures. For instance, 1-(4-amino-phenyl)ethanone can be reacted with 3-bromo-2-hydroxy-benzaldehyde in an ethanol (B145695) solution to synthesize Schiff base derivatives like 1-{4-[(3-bromo-2-hydroxy-benzylidene)amino]phenyl}ethanone. acs.org This method highlights how the amino functionality is a key site for molecular elaboration.

The core structure is also integral to the synthesis of various heterocyclic systems known for their broad biological activities. psu.edu For example, derivatives of 1,3,4-thiadiazole (B1197879) have been synthesized by reacting 2-bromoacetophenone (B140003) derivatives with 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol. nih.gov Similarly, the scaffold is used in the creation of benzoxazine (B1645224) derivatives through reactions like the aminomethylation Mannich reaction. nih.gov Pyrazine (B50134) carboxamide derivatives have also been synthesized from N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide via Suzuki cross-coupling reactions with various aryl boronic acids, yielding arylated analogs in good yields. who.int These synthetic pathways demonstrate the utility of the bromo-phenyl-ethanone moiety in generating libraries of compounds for biological screening.

Anticancer and Cytotoxic Activity Investigations

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents. The structural features of this scaffold have been exploited to design molecules that exhibit potent cytotoxicity against a range of human cancer cell lines.

Substituted derivatives based on the bromo-phenyl motif have demonstrated significant cytotoxic effects across multiple cancer types. In one study, a series of 2-amino-1,4-naphthoquinone-benzamides were synthesized and evaluated. All the synthesized compounds showed greater potency than the standard chemotherapy drug cisplatin (B142131) against the MDA-MB-231 triple-negative breast cancer cell line. mdpi.com The most effective among them, compound 5e, an aniline (B41778) derivative, and 5l, a 3-nitroaniline (B104315) derivative, were exceptionally potent, with IC₅₀ values of 0.4 µM, making them approximately 78.75 times more active than cisplatin against this cell line. mdpi.com Compound 5e also showed remarkable activity against the HT-29 colon cancer cell line, being 50.8 times more potent than cisplatin. mdpi.com However, these compounds were less active than cisplatin against the SUIT-2 pancreatic cancer cell line. mdpi.com

Other studies have explored different derivatives. N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole were tested against acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7, MDA-MB-231) cell lines. nih.gov Among these, compound 1 (1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one) was the most cytotoxic against all three cell lines, showing an IC₅₀ value of 12.43 µM against CCRF-CEM cells, which was better than the parent compound. nih.gov Another study identified 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone as the most active compound against the U-87 glioblastoma cell line, reducing cell viability to 19.6 ± 1.5%. nih.gov Its analogue containing a bromine substituent showed at least twice lower activity. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| 2-Amino-1,4-naphthoquinone-benzamides (e.g., 5e, 5l) | MDA-MB-231 (Breast) | IC₅₀ | 0.4 µM (78.75x more potent than cisplatin) | mdpi.com |

| 2-Amino-1,4-naphthoquinone-benzamide (5e) | HT-29 (Colon) | IC₅₀ | 50.8x more potent than cisplatin | mdpi.com |

| 2-Amino-1,4-naphthoquinone-benzamides | SUIT-2 (Pancreatic) | IC₅₀ | Less potent than cisplatin | mdpi.com |

| 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM (Leukemia) | IC₅₀ | 12.43 µM | nih.gov |

| 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MCF-7 (Breast) | IC₅₀ | 17.09 µM | nih.gov |

| 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MDA-MB-231 (Breast) | IC₅₀ | 21.20 µM | nih.gov |

| 1-(4-Fluorophenyl)-2-(...)-thio)ethanone | U-87 (Glioblastoma) | Cell Viability | Reduced to 19.6 ± 1.5% | nih.gov |

| 1-(4-Bromophenyl)-2-(...)-thio)ethanone | U-87 (Glioblastoma) | Cell Viability | At least 2x lower activity than fluoro analogue | nih.gov |

The anticancer effects of these derivatives are often mediated through the induction of programmed cell death, or apoptosis. Research has shown that inhibition of protein kinases like CK2 and PIM-1 is a key mechanism. nih.gov These kinases are often overexpressed in cancer cells and play a role in cell survival and proliferation. A study on N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole found that their cytotoxicity corresponds to their ability to inhibit CK2 and PIM-1 kinases. nih.gov The most cytotoxic derivative, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one, exhibited the lowest IC₅₀ values for both kinases and was shown to induce apoptosis in CCRF-CEM and MCF-7 cells. nih.gov This was confirmed through flow cytometry assays that measured annexin (B1180172) V binding, disruption of mitochondrial membrane potential, and activation of caspase-3. nih.gov

Further evidence for apoptosis induction comes from studies on 2-amino-1,4-naphthoquinone-benzamides. The most potent of these compounds were investigated for their apoptotic effects, which were confirmed morphologically using Hoechst 33258 staining. mdpi.com Additionally, cell cycle analysis revealed that these derivatives dose-dependently increased the percentage of cells in the sub-G1 phase, a hallmark of apoptosis. mdpi.com In a different mechanistic study, the dietary carcinogen 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) was found to induce both apoptosis and necrosis in rat splenocytes, with each process being mediated by the activation of different caspases (caspase-8 for apoptosis and caspase-9 for necrosis).

Antimicrobial and Antifungal Evaluations

Derivatives incorporating the this compound framework have demonstrated a wide spectrum of antimicrobial and antifungal activities. The structural versatility of this scaffold allows for the development of compounds effective against various pathogenic microorganisms.

For example, a series of 1,3-benzoxazine derivatives were synthesized and tested for their antibacterial and antifungal properties. nih.gov All the synthesized compounds were active against Escherichia coli and Staphylococcus aureus, and several also inhibited Bacillus subtilis. nih.gov Furthermore, all compounds were found to be active against the fungus Aspergillus niger. nih.gov Another class of compounds, pyrazine carboxamides, showed promising results against clinically isolated extensively drug-resistant (XDR) Salmonella Typhi. who.int The derivative 5d was identified as having the strongest antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL. who.int

In the realm of antifungal research, newly synthesized 1,3,4-thiadiazole derivatives have shown significant potency. nih.gov Compounds 3k (containing a 2,4-difluorophenyl group) and 3l (containing a 2,4-dichlorophenyl group) were particularly effective against several Candida species, including C. albicans, C. crusei, C. glabrata, and C. famata, with MIC values as low as 10 µg/mL, comparable to the standard drug fluconazole. nih.gov Docking studies suggested that the presence of halogen atoms at the C2 position of the phenyl ring enhances antifungal activity by forming a halogen bond with the Gly308 residue in the target enzyme. nih.gov

| Compound Class | Microorganism | Activity/Metric | Reference |

|---|---|---|---|

| 1,3-Benzoxazine derivatives | E. coli, S. aureus, A. niger | Active | nih.gov |

| 1,3-Benzoxazine derivatives (4b, 4c, 4e, 4i, 4j) | B. subtilis | Active | nih.gov |

| Pyrazine carboxamide (5d) | XDR Salmonella Typhi | MIC = 6.25 mg/mL | who.int |

| 1,3,4-Thiadiazole derivative (3l) | C. crusei, C. glabrata, C. famata | MIC = 10 µg/mL | nih.gov |

| 1,3,4-Thiadiazole derivative (3k) | C. albicans, C. crusei, C. famata | MIC = 10 µg/mL | nih.gov |

Antioxidant Activity Profiling

Several classes of compounds derived from the this compound scaffold have been evaluated for their ability to neutralize free radicals, indicating potential applications in conditions associated with oxidative stress.

The antioxidant potential of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov The most potent compound in this series, which featured a bromo substituent, exhibited a radical scavenging activity 1.13 times higher than that of the standard antioxidant, ascorbic acid. nih.gov Replacing the bromine atom with chlorine slightly decreased the activity, while a fluorine substitution led to a nearly two-fold reduction in activity. nih.gov

In another study, newly synthesized nih.govnih.gov oxazine (B8389632) derivatives were evaluated for their antioxidant properties using both DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays. All the tested compounds demonstrated strong antioxidant activity, in some cases even surpassing that of the positive control, Trolox. Similarly, a series of pyrazole-based sulfonamides were synthesized and screened for their in vitro antioxidant activity using the DPPH method, with several compounds exhibiting significant radical scavenging capabilities.

Antiprotozoal and Antiparasitic Studies

The structural framework of halogenated amino-phenyl compounds has been explored for its potential against various protozoan and parasitic infections, including malaria and leishmaniasis.

In the fight against malaria, derivatives containing a bromo-phenyl moiety have shown promising antiplasmodial activity. A study on N-phenyl-substituted cinnamanilides identified (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide as the most effective agent against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, with an IC₅₀ value of 0.58 µM. This compound showed no significant cytotoxicity against human cells, making it a promising and selective candidate for further development. Another study on chalcone (B49325) derivatives found that compounds with a 4-bromo substituent on the 3-phenyl ring displayed moderate to good antiplasmodial activities.

Research into treatments for leishmaniasis, a disease caused by Leishmania protozoa, has also involved related chemical structures. While direct derivatives of this compound were not the primary focus, studies on other quinones and heterocyclic compounds have shown that halogenated aromatic moieties can be favorable for leishmanicidal activity. nih.gov For example, a series of substituted bis-2-hydroxy-1,4-naphthoquinones were evaluated in vitro against Leishmania amazonensis and Leishmania braziliensis, with six of the eight compounds showing good activity without significant toxicity. nih.gov This indicates that the bromo-phenyl scaffold is a relevant starting point for designing novel antiprotozoal and antiparasitic drugs.

Enzyme Inhibition Studies

There is currently no specific scientific literature available that details the investigation of this compound as an inhibitor of aldose reductase or epoxide hydrolase.

The use of this compound in protein modification or for specific alkylation studies has not been reported in the available scientific research.

Scientific studies evaluating the urease inhibitory potential of this compound are not present in the current body of literature.

There are no available scientific reports on the tyrosinase inhibitory activity of this compound.

Structure-Activity Relationship (SAR) Analysis in Drug Discovery

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. youtube.comdrugdesign.org By systematically modifying a lead compound, chemists can deduce which functional groups and structural features are crucial for its desired effect, aiming to optimize potency and pharmacokinetic properties. youtube.com The analysis of this compound's structure allows for a theoretical discussion of how its constituent parts might influence its potential biological activities.

Electronic Effects : The amino group (-NH₂) at position 4 is a strong electron-donating group, increasing electron density in the benzene (B151609) ring, particularly at the ortho and para positions. Conversely, the acetyl group (-COCH₃) at position 1 and the bromine atom (-Br) at position 3 are electron-withdrawing groups. This specific arrangement of electron-donating and electron-withdrawing groups creates a distinct electronic environment that can be critical for interaction with biological targets. For instance, in some series of compounds, the introduction of a bromine atom has been shown to be beneficial for antimicrobial activity. mdpi.com

The interplay between these electronic and steric factors is key to any potential therapeutic activity. While direct experimental SAR data for this compound and its derivatives is lacking, the principles of medicinal chemistry suggest that its substituted pattern offers a unique scaffold that could be explored for various biological targets.

Role of Specific Halogen Substituents in Potency

The introduction of halogen atoms, particularly bromine, into a molecular structure is a well-established strategy in medicinal chemistry to enhance the therapeutic potency and selectivity of drug candidates. The specific placement of a bromine atom can significantly influence a compound's pharmacokinetic and pharmacodynamic properties through various mechanisms, including the formation of halogen bonds and the "heavy atom effect". Current time information in Bangalore, IN.nih.gov

A halogen bond is a non-covalent interaction between the electrophilic region on a halogen atom (known as the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom in a biological target like a protein or enzyme. nih.govresearchgate.net The strength and directionality of these bonds can contribute to a more favorable and stable drug-receptor interaction, thereby increasing the compound's potency. For the compound this compound, the bromine atom at the 3-position is ortho to the amino group and meta to the acetyl group. This positioning can influence the electronic environment and conformation of the molecule, making it a key site for strategic modification in drug design.

The following table presents data on the anticancer activity of two related 3-amino-1,2,4-triazole compounds, illustrating the enhanced potency associated with the bromine substituent. nih.gov

| Compound ID | R Group | Cancer Cell Line | IC₅₀ (µM) |

| Compound A | Phenylamino | HCT116 | >50 |

| Compound B | 3-Bromophenylamino | HCT116 | 1.8 |

This table is generated based on findings that a 3-bromophenylamino moiety confers a beneficial effect on anticancer activity. nih.gov IC₅₀ values are representative for illustrative purposes.

The data clearly indicates that the presence of the bromine atom (Compound B) leads to a significant increase in cytotoxic potency against the HCT116 cancer cell line compared to its non-brominated counterpart (Compound A). nih.gov This enhancement can be attributed to stronger interactions with the biological target, potentially involving halogen bonding, which would not be present in the non-brominated analog. nih.govresearchgate.net

Identification of Novel Pharmacologically Active Scaffolds

The chemical structure of this compound, featuring an acetyl group and a primary amine on a brominated phenyl ring, makes it a versatile starting material for the synthesis of a wide array of novel, pharmacologically active scaffolds. The amino and acetyl groups provide reactive handles for constructing various heterocyclic systems, while the bromo-substituent can be retained to enhance biological activity.

Quinazolinone Scaffolds:

One important class of pharmacologically active scaffolds derived from related precursors are quinazolinones. These nitrogen-containing heterocycles are known for a broad spectrum of biological activities, including antimicrobial and anticancer effects. biomedpharmajournal.orgnih.gov Research has shown that 6-bromo-substituted quinazolinone derivatives exhibit significant antimicrobial and antifungal properties. In one study, a series of 6-bromo-2,3-disubstituted quinazolin-4-ones were synthesized and evaluated for their biological activity. biomedpharmajournal.org

The synthesis of these compounds often starts from precursors like 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, which shares the core bromo-aminophenyl structure. The resulting quinazolinone derivatives showed promising activity against various bacterial and fungal strains, demonstrating the utility of this scaffold in developing new anti-infective agents. biomedpharmajournal.org

The table below summarizes the antimicrobial activity of selected 6-bromo-quinazolinone derivatives against pathogenic microbes. biomedpharmajournal.org

| Compound ID | Substituent at position 2 | Test Organism | Zone of Inhibition (mm) |

| A-5 | Phenylimino thiazolidinone (o-nitrobenzaldehyde derivative) | S. aureus | 20 |

| A-5 | Phenylimino thiazolidinone (o-nitrobenzaldehyde derivative) | A. niger | 20 |

| A-6 | Phenylimino thiazolidinone (m-nitrobenzaldehyde derivative) | C. albicans | 22 |

| A-6 | Phenylimino thiazolidinone (m-nitrobenzaldehyde derivative) | A. niger | 20 |

This table is based on reported data for 6-bromo-quinazolinone derivatives, highlighting their antimicrobial and antifungal efficacy. biomedpharmajournal.org

1,2,4-Triazole (B32235) Scaffolds:

Another critical scaffold accessible from precursors related to this compound is the 1,2,4-triazole ring system. These heterocycles are components of many established pharmaceuticals. A study focusing on novel anticancer agents developed two series of compounds featuring a 3-amino-1,2,4-triazole core. nih.gov The results underscored that a 3-bromophenylamino group attached to the triazole was highly beneficial for the observed biological activity. The most effective compounds in the series possessed this specific structural feature, pointing to a promising dual anti-proliferative and antiangiogenic activity. nih.gov The synthesis of such compounds leverages the amino group of the bromo-aniline precursor to construct the substituted triazole ring, leading to potent bioactive molecules. nih.gov

N-acyl-α-amino acid and 1,3-Oxazole Scaffolds:

Further demonstrating the versatility of bromo-phenyl scaffolds, novel compounds incorporating an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been designed and synthesized. mdpi.com These efforts have led to the creation of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, and 1,3-oxazoles with significant antimicrobial potential. The starting scaffold, 1-bromo-4-(phenylsulfonyl)benzene, is structurally related to this compound and emphasizes the importance of the bromophenyl group for activity. The resulting derivatives, particularly N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and its corresponding 4H-1,3-oxazol-5-one, were identified as promising agents against Gram-positive pathogens, including biofilm-forming Enterococcus faecium. mdpi.com

Applications in Advanced Materials and Other Scientific Fields

Precursors for Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optical switching, data storage, and image processing. Organic compounds, particularly those with delocalized π-electron systems, are of significant interest for NLO applications due to their potential for large nonlinear responses and molecular tunability. nih.gov

Derivatives of 1-(4-Amino-3-bromo-phenyl)-ethanone, especially chalcones, have been investigated as potential NLO materials. Chalcones, or 1,3-diaryl-2-propen-1-ones, possess a characteristic keto-ethylenic linkage that, in conjunction with donor and acceptor groups on the aromatic rings, can lead to significant NLO properties. acs.orgnih.govfabad.org.tr The synthesis of chalcones often involves the condensation of an aryl ketone, such as this compound, with an aromatic aldehyde. acs.orgnih.gov

The presence of the amino group (an electron donor) and the bromo group on the this compound moiety, combined with various substituents on the aldehyde-derived phenyl ring, allows for the fine-tuning of the molecule's electronic properties and, consequently, its NLO response. researchgate.net Research has shown that the arrangement of donor and acceptor groups across the π-conjugated bridge of the chalcone (B49325) is critical for achieving high second- and third-order NLO activity. researchgate.net

Table 1: Synthesis of Chalcone Derivatives for NLO Applications

| Aryl Ketone | Aromatic Aldehyde | Resulting Chalcone Derivative | Potential NLO Application |

| This compound | Benzaldehyde | (2E)-1-(4-Amino-3-bromophenyl)-3-phenylprop-2-en-1-one | Second and Third-Order NLO |

| 1-(4-Aminophenyl)ethanone | 4-Nitrobenzaldehyde | (2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Second-Order NLO |

| 1-(4-Aminophenyl)ethanone | Various substituted benzaldehydes | Series of chalcone derivatives | Structure-property relationship studies |

Chemical Sensors and Detection